![molecular formula C7H8ClFN2 B11744992 [(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)
[(2-Chloro-5-fluorophenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンは、塩素原子とフッ素原子で置換されたベンゼン環にヒドラジン基が結合した有機化合物です。
準備方法
合成経路と反応条件
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンの合成は、通常、2-クロロ-5-フルオロベンジルクロリドとヒドラジン水和物の反応によって行われます。この反応は、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われます。反応は以下のように進行します。
2-クロロ-5-フルオロベンジルクロリド+ヒドラジン水和物→[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジン+HCl
工業生産方法
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンの工業生産は、同様の合成経路で行われる場合がありますが、規模が大きくなります。プロセスは収率と純度を最適化するために設計され、多くの場合、連続フロー反応器と自動システムを組み合わせて、安定した生産を確保しています。
化学反応の分析
反応の種類
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドラジン基は、対応するアゾ化合物に変換するために酸化することができます。
還元: この化合物は、アミンに変換するために還元することができます。
置換: ベンゼン環上の塩素原子とフッ素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬は、求核芳香族置換を促進することができます。
主な生成物
酸化: アゾ化合物。
還元: アミン。
置換: 導入された置換基に応じて、さまざまな置換ベンジルヒドラジン。
科学的研究の応用
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: 抗菌剤や抗がん剤としての可能性を秘めた生物活性化合物として調査されています。
医学: 特にヒドラジン系医薬品の設計において、医薬品開発における潜在的な使用について研究されています。
工業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
作用機序
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンの作用機序は、生物分子との相互作用を伴います。ヒドラジン基は、タンパク質やDNAの求核部位と共有結合を形成することができ、酵素活性の阻害または細胞プロセスの破壊につながる可能性があります。関与する分子標的と経路は、特定の生物学的コンテキストと相互作用の性質によって異なります。
類似化合物との比較
類似化合物
[(2-クロロ-5-フルオロフェニル)メチル]アミン: ヒドラジン基ではなくアミン基を持つ同様の構造です。
[(2-クロロ-5-フルオロフェニル)メチル]メタンスルホネート: ヒドラジン基ではなくメタンスルホネート基を含んでいます。
[(2-クロロ-5-フルオロフェニル)メチル]ヒドロキシルアミン: ヒドラジン基ではなくヒドロキシルアミン基を含んでいます。
独自性
[(2-クロロ-5-フルオロフェニル)メチル]ヒドラジンは、ベンゼン環に塩素原子とフッ素原子が両方存在することが特徴で、反応性や他の分子との相互作用に影響を与える可能性があります。ヒドラジン基もまた、独特の化学的特性を与え、有機合成における貴重な中間体であり、医薬品開発における潜在的な候補となっています。
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
(2-chloro-5-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2 |
InChIキー |
AVGDHFWPGPBGFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CNN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
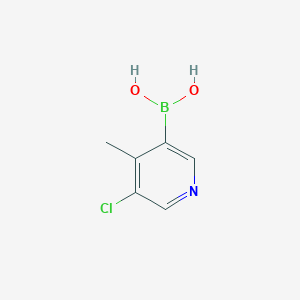
![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)
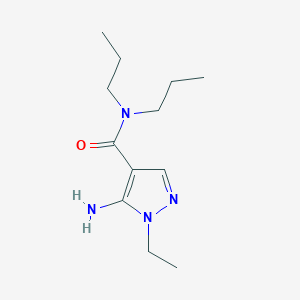
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744952.png)
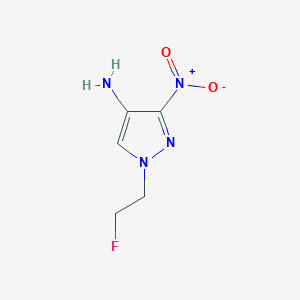
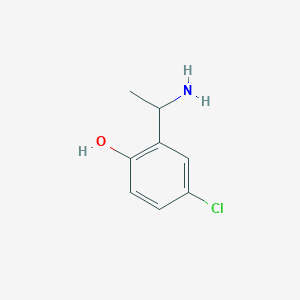
![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)
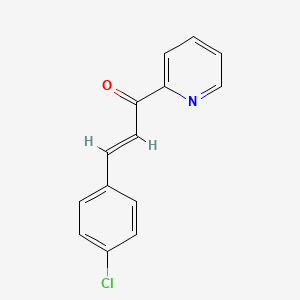
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745000.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

